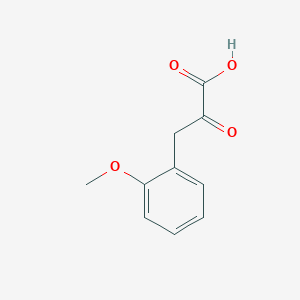

3-(2-Methoxyphenyl)-2-oxopropanoic acid

Description

Contextualizing 3-(2-Methoxyphenyl)-2-oxopropanoic Acid within the α-Keto Acid Class

Alpha-keto acids, also known as 2-oxoacids, are organic compounds characterized by a ketone functional group adjacent to a carboxylic acid. wikipedia.org This class of compounds is of fundamental importance in both biochemistry and synthetic organic chemistry. dbpedia.org In biological systems, α-keto acids such as pyruvic acid and α-ketoglutaric acid are central intermediates in crucial metabolic pathways like the Krebs cycle and glycolysis. wikipedia.orgtuscany-diet.net They also play a significant role in the transamination and deamination of amino acids. tuscany-diet.net

This compound, as a member of this class, is a substituted derivative of phenylpyruvic acid. The presence of the methoxy (B1213986) group at the ortho position of the phenyl ring introduces specific electronic and steric properties that can influence its reactivity and biological activity compared to its isomers and other aromatic α-keto acids.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| IUPAC Name | This compound |

| Synonyms | o-Methoxyphenylpyruvic acid |

| CAS Number | 82204-44-2 |

Note: This data is compiled from various chemical supplier databases and may not have been experimentally verified in peer-reviewed literature.

Overview of Scholarly Interest and Research Trajectories Pertaining to this compound

While specific research on this compound is not as extensive as for other α-keto acids, the broader class of aromatic α-keto acids is a subject of considerable scientific inquiry. The research interest in these compounds is multifaceted, spanning from their synthesis to their potential applications in medicinal chemistry and materials science.

General research trajectories for α-keto acids that are relevant for understanding the potential of this compound include:

Novel Synthetic Methodologies: The development of efficient and environmentally friendly methods for the synthesis of α-keto acids is an ongoing area of research. mdpi.com These methods often focus on the oxidation of corresponding α-hydroxy acids, the hydrolysis of α-keto esters, or the direct carboxylation of ketones. mdpi.com

Medicinal Chemistry Applications: Aromatic α-keto acids are being investigated for their potential as therapeutic agents. For instance, some derivatives have been explored for their neuroprotective, anti-inflammatory, and anticancer activities. The structural similarity of these compounds to endogenous metabolites makes them interesting candidates for drug design.

Biochemical Probes: Due to their involvement in metabolic pathways, labeled α-keto acids can be used as probes to study enzyme mechanisms and metabolic fluxes.

Although direct studies on this compound are limited, its structural features suggest potential areas of future investigation. The ortho-methoxy group could influence its interaction with biological targets and its metabolic stability. Further research is needed to elucidate the specific properties and potential applications of this particular α-keto acid.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyphenyl)-2-oxopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDSVSHMWAOGLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Methoxyphenyl 2 Oxopropanoic Acid and Analogues

Established Organic Synthesis Routes to 3-(2-Methoxyphenyl)-2-oxopropanoic Acid

Traditional organic synthesis provides a robust toolbox for the construction of α-keto acids. These methods often involve multi-step sequences that allow for the precise installation of the required functional groups.

Multi-Step Synthesis Strategies for this compound

Multi-step synthesis is a cornerstone of organic chemistry, enabling the construction of complex molecules from simpler, readily available starting materials. researchgate.net A plausible multi-step route to this compound can be designed based on well-established named reactions and functional group transformations. These strategies often involve the formation of carbon-carbon bonds to build the core structure, followed by oxidation or hydrolysis to unveil the desired α-keto acid functionality.

A hypothetical, yet chemically sound, multi-step synthesis could commence with a condensation reaction, followed by a series of transformations to introduce the keto and carboxylic acid groups. The choice of specific reagents and reaction conditions at each stage is crucial for maximizing yield and minimizing the formation of side products.

Exploration of Precursor Compounds and Their Chemical Transformations Leading to this compound

The selection of appropriate precursor compounds is a critical aspect of designing an efficient synthetic route. For this compound, logical precursors include derivatives of phenylpropanoic acid and compounds that can be readily converted to the α-keto acid moiety.

One of the most direct conceptual approaches to this compound involves the oxidation of a related phenylpropanoic acid derivative. For instance, the corresponding α-hydroxy acid, 3-(2-methoxyphenyl)-2-hydroxypropanoic acid, could serve as an immediate precursor. The selective oxidation of the secondary alcohol to a ketone would yield the target compound.

Another potential precursor is the amino acid 2-methoxy-D,L-phenylalanine. Chemical methods for the oxidative deamination of amino acids to their corresponding α-keto acids are well-documented, providing a viable pathway to the target molecule.

A classic approach to α-keto acids involves the condensation of an aldehyde with an activated methylene (B1212753) compound. For example, a Claisen-type condensation between 2-methoxybenzaldehyde (B41997) and a pyruvate (B1213749) derivative could potentially form the carbon skeleton of the target molecule. nih.gov Subsequent hydrolysis of the resulting ester would then yield this compound. This strategy has been successfully employed for the synthesis of similar α-alkoxy-cinnamates. nih.gov

Beyond the oxidation of precursors, other synthetic strategies can be envisaged for the formation of the α-keto acid group. One such method is the hydrolysis of an α-keto ester, which can be prepared through various routes. For instance, the reaction of a Grignard reagent derived from 2-methoxybenzyl chloride with diethyl oxalate (B1200264) would produce an α-keto ester that, upon hydrolysis, would yield the desired acid.

Another approach involves the double carbonylation of a benzyl (B1604629) halide. While not specifically documented for the 2-methoxy substituted compound, this method has been used for the synthesis of phenylpyruvic acid. This reaction introduces both the keto and carboxylic acid functionalities in a single step, albeit often requiring specialized catalysts and conditions.

Chemoenzymatic and Biocatalytic Approaches in the Preparation of this compound and its Derivatives

In recent years, the use of enzymes as catalysts in organic synthesis has gained significant traction due to their high selectivity, mild reaction conditions, and environmentally benign nature. Chemoenzymatic and biocatalytic methods offer powerful alternatives to traditional chemical synthesis for the preparation of α-keto acids.

Enzyme-Catalyzed Reactions in Oxoalkanoic Acid Synthesis

Enzymes, particularly oxidases and dehydrogenases, are well-suited for the synthesis of α-keto acids from their corresponding amino acid or α-hydroxy acid precursors. These biocatalytic transformations are often highly stereospecific, which is a significant advantage when chiral products are desired.

A highly promising biocatalytic route to this compound involves the use of an L-amino acid oxidase (LAAO) or an L-amino acid deaminase (L-AAD). nih.govresearchgate.networthington-biochem.com These flavoenzymes catalyze the stereospecific oxidative deamination of L-amino acids to their corresponding α-keto acids. nih.govresearchgate.net The reaction proceeds via an imino acid intermediate, which is then hydrolyzed to the α-keto acid, with the concomitant production of ammonia (B1221849) and, in the case of LAAO, hydrogen peroxide. nih.gov

The substrate specificity of LAAOs and L-AADs often includes aromatic amino acids, making 2-methoxy-L-phenylalanine a suitable substrate for this transformation. google.com This enzymatic approach offers a direct and efficient method for the synthesis of the target compound, potentially with high enantiopurity if a stereospecific enzyme is employed.

Another biocatalytic strategy involves the use of transaminases. These enzymes catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. In a reverse reaction, a transaminase could be used to convert an α-keto acid to an amino acid. For the synthesis of this compound, a transaminase could be used in a process where 2-methoxy-D,L-phenylalanine is deaminated to the target α-keto acid.

The following table summarizes the key enzymes and their potential application in the synthesis of this compound.

| Enzyme Class | Specific Enzyme Example | Substrate | Product | Key Advantages |

| Oxidases | L-amino acid oxidase (LAAO) | 2-methoxy-L-phenylalanine | This compound | High stereospecificity, mild reaction conditions. nih.govgoogle.com |

| Deaminases | L-amino acid deaminase (L-AAD) | 2-methoxy-L-phenylalanine | This compound | Can be expressed in whole-cell biocatalysts, avoiding the need for purified enzymes. researchgate.networthington-biochem.com |

| Transaminases | Various | 2-methoxy-D,L-phenylalanine and an α-keto acid acceptor | This compound and a new amino acid | Reversible reaction, can be driven to completion by removing one of the products. |

These biocatalytic methods represent a green and efficient alternative to traditional organic synthesis for the production of this compound and other valuable α-keto acids.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact and enhance sustainability. organic-chemistry.org The synthesis of α-keto acids, including this compound, can benefit significantly from the application of these principles. mdpi.com

Traditional chemical syntheses of α-keto acids often involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. researchgate.net In contrast, green chemistry approaches focus on aspects such as atom economy, the use of renewable feedstocks, safer solvents, and catalytic reagents. organic-chemistry.org

One of the key green chemistry principles is waste prevention . organic-chemistry.org This can be achieved by designing synthetic routes that maximize the incorporation of all materials used in the process into the final product (high atom economy). For instance, the use of α-keto acids as acylating agents is considered a green alternative to traditional acyl chlorides, as the main byproduct is carbon dioxide, which is more environmentally benign. researchgate.net

The principle of using less hazardous chemical syntheses encourages the use of substances that possess little or no toxicity. organic-chemistry.org This can be implemented by replacing toxic solvents and reagents with greener alternatives. For example, solvent-free reaction conditions or the use of water as a solvent are highly desirable. rsc.org A glucose-based carbonaceous material has been developed as a metal-free catalyst for the synthesis of α-ketoamides under solvent-free conditions, showcasing a practical application of this principle. rsc.org

Catalysis is a cornerstone of green chemistry. organic-chemistry.org Catalytic reagents are superior to stoichiometric ones as they can be used in small amounts and can be recycled and reused. Biocatalysis, as discussed in the previous section, is an excellent example of a green catalytic approach, utilizing enzymes that operate under mild conditions with high selectivity. rsc.org

The conversion of biomass-derived α-hydroxy acids to α-keto acid esters through catalytic oxidation or dehydrogenation is a promising green route that aligns with the principle of using renewable feedstocks . mdpi.com This approach offers scalability and sustainability for industrial applications. mdpi.com

Recent advancements have also explored electrochemical synthesis as a sustainable and atom-economical alternative for producing α-keto acid esters. mdpi.com These methods are attractive due to their operational simplicity, safety, and environmental compatibility. mdpi.com

The following interactive data table outlines the twelve principles of green chemistry and their potential application in the synthesis of this compound.

| Green Chemistry Principle | Application in this compound Synthesis |

| 1. Prevention | Designing syntheses to minimize waste. |

| 2. Atom Economy | Maximizing the incorporation of starting materials into the final product. |

| 3. Less Hazardous Chemical Syntheses | Using non-toxic reagents and intermediates. |

| 4. Designing Safer Chemicals | Ensuring the final product has minimal toxicity. |

| 5. Safer Solvents and Auxiliaries | Employing water or biodegradable solvents, or solvent-free conditions. |

| 6. Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. |

| 7. Use of Renewable Feedstocks | Starting from biomass-derived materials. |

| 8. Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |

| 9. Catalysis | Using catalytic reagents (e.g., enzymes, metal-free catalysts) over stoichiometric ones. |

| 10. Design for Degradation | Designing the molecule to break down into innocuous products after use. |

| 11. Real-time analysis for Pollution Prevention | Monitoring reactions to prevent the formation of byproducts. |

| 12. Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the potential for accidents. |

Chemical Reactivity and Mechanistic Investigations of 3 2 Methoxyphenyl 2 Oxopropanoic Acid

Fundamental Reaction Pathways and Transformations of 3-(2-Methoxyphenyl)-2-oxopropanoic Acid

As an α-keto acid, this compound is characterized by the presence of a ketone functional group adjacent to a carboxylic acid. This arrangement governs its principal reaction pathways, which primarily involve the reactivity of the α-keto group and the carboxylic acid moiety.

Key transformations include:

Reduction: The carbonyl group can be reduced to a hydroxyl group, forming the corresponding α-hydroxy acid, 3-(2-methoxyphenyl)-2-hydroxypropanoic acid. This can be achieved using various reducing agents.

Oxidation: As will be discussed in more detail, oxidative processes can lead to decarboxylation and the formation of other products.

Decarboxylation: The loss of carbon dioxide is a significant reaction pathway for α-keto acids.

Reactions at the Carbonyl Group: The electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to a variety of addition products.

Reactions at the Carboxyl Group: The carboxylic acid moiety can undergo esterification, amidation, and other reactions typical of this functional group.

The interplay of these reactive sites allows for a diverse range of chemical transformations, making this compound a versatile intermediate in organic synthesis.

Oxidative Transformations of this compound

The oxidative transformations of α-keto acids, including this compound, are of significant interest in both biological and synthetic chemistry. A primary oxidative pathway is oxidative decarboxylation , where the molecule loses a molecule of carbon dioxide upon treatment with an oxidizing agent.

In biological systems, the oxidative decarboxylation of α-keto acids is a crucial metabolic process, often catalyzed by multienzyme complexes like the pyruvate (B1213749) dehydrogenase complex. These enzymatic reactions typically involve cofactors such as thiamine pyrophosphate (TPP), lipoic acid, coenzyme A, FAD, and NAD+. While specific studies on the enzymatic oxidation of this compound are not extensively documented, the general mechanism provides a framework for understanding its potential biological transformations.

In a laboratory setting, various oxidizing agents can effect the oxidative decarboxylation of α-keto acids. For instance, treatment with hydrogen peroxide can lead to the formation of the corresponding carboxylic acid with one less carbon atom, in this case, 2-methoxybenzoic acid, along with the release of carbon dioxide. The reaction proceeds through the formation of a peroxy acid intermediate.

Furthermore, photo-oxidative decarboxylation represents another transformation pathway. This process, which can be sensitized by electron acceptors, involves electron transfer and the formation of per-acid intermediates, leading to the release of carbon dioxide.

Decarboxylation Reactions of this compound and Related Alpha-Keto Acids

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a characteristic reaction of α-keto acids. Unlike β-keto acids which undergo facile thermal decarboxylation through a cyclic transition state, the decarboxylation of α-keto acids presents a greater mechanistic challenge.

Mechanistic Studies of Decarboxylative Processes

The decarboxylation of α-keto acids can proceed through several mechanisms, depending on the reaction conditions:

Non-oxidative Decarboxylation: In biological systems, enzymes such as pyruvate decarboxylase utilize the cofactor thiamine pyrophosphate (TPP) to facilitate non-oxidative decarboxylation. TPP acts as an "electron sink" to stabilize the carbanion intermediate formed upon the loss of CO2. The mechanism involves the nucleophilic attack of the TPP ylide on the α-keto carbon, followed by decarboxylation to form a resonance-stabilized intermediate, which then releases the aldehyde product.

Oxidative Decarboxylation: As mentioned previously, this process is coupled with oxidation. In enzymatic systems, this is a complex, multi-step process. In chemical synthesis, oxidizing agents can promote decarboxylation.

Metal-Catalyzed Decarboxylation: Transition metals such as palladium, copper, and silver can catalyze the decarboxylation of α-keto acids under milder conditions. These reactions often proceed via the formation of a metal-acyl intermediate, which can then participate in cross-coupling reactions. For example, palladium-catalyzed decarboxylative coupling of α-keto acids with aryl halides can be used to synthesize ketones.

The presence of the 2-methoxyphenyl group in this compound can influence the rate and outcome of these decarboxylation reactions through its electronic and steric effects.

Nucleophilic and Electrophilic Reactivity of the Carbonyl and Carboxyl Moieties in this compound

The chemical character of this compound is defined by the dual reactivity of its carbonyl and carboxyl groups.

Carbonyl Group Reactivity:

The carbonyl group (C=O) at the 2-position is highly polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This makes the carbonyl carbon a prime target for nucleophilic addition reactions . A wide range of nucleophiles can attack this carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the addition product.

Examples of nucleophilic addition reactions include:

Addition of Grignard reagents: Reaction with organomagnesium halides (R-MgX) followed by acidic workup would yield a tertiary alcohol.

Addition of cyanide: The addition of hydrogen cyanide (HCN) or a cyanide salt forms a cyanohydrin.

Formation of imines and related derivatives: Reaction with primary amines yields imines (Schiff bases), while reactions with hydroxylamine and hydrazines produce oximes and hydrazones, respectively.

The electrophilicity of the carbonyl carbon in this compound is influenced by the adjacent carboxylic acid group and the 2-methoxyphenyl substituent.

Carboxyl Group Reactivity:

The carboxylic acid group (-COOH) exhibits its own characteristic reactivity. The hydroxyl proton is acidic and can be readily removed by a base to form a carboxylate salt. The carbonyl carbon of the carboxyl group is also electrophilic, although generally less so than the ketone carbonyl. It undergoes nucleophilic acyl substitution reactions.

Common reactions of the carboxyl group include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst produces an ester.

Amide formation: Reaction with an amine, typically requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride or use of a coupling agent), yields an amide.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carboxylic acid to a primary alcohol.

Condensation and Addition Reactions Involving this compound

This compound can participate in various condensation and addition reactions, leveraging the reactivity of its functional groups.

Aldol-type Condensations: While the molecule itself does not have α-hydrogens to the keto group that can be readily deprotonated to form an enolate for self-condensation, the carbonyl group can act as an electrophile in crossed aldol reactions with other enolizable carbonyl compounds.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. This compound, or more commonly its ester derivative, can potentially react with active methylene compounds like malonic esters or cyanoacetates. The reaction would involve nucleophilic addition to the keto group followed by dehydration.

Perkin Reaction: The classic Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the acid. While the substrate is an α-keto acid and not an aldehyde, variations of this reaction could potentially involve the reactive carbonyl group of this compound under specific conditions.

Michael Addition: The α,β-unsaturated carbonyl compounds that can be formed from condensation reactions involving this compound would be susceptible to Michael addition, where a nucleophile adds to the β-carbon of the conjugated system.

Derivatization Strategies for Structural Modification and Functionalization in Research

Derivatization of this compound is a crucial strategy in chemical research for several purposes, including improving analytical detection, enabling further synthetic transformations, and exploring structure-activity relationships.

Common Derivatization Strategies:

| Functional Group | Derivatization Reaction | Resulting Derivative | Purpose |

| α-Keto Group | Reaction with hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) | Hydrazones | Stabilization for analysis, chromophore introduction for UV-Vis detection |

| Reaction with hydroxylamine | Oximes | Structural modification, potential for further rearrangement (e.g., Beckmann rearrangement) | |

| Reaction with o-phenylenediamine or similar reagents | Quinoxaline derivatives | Formation of stable, often fluorescent, derivatives for sensitive detection | |

| Carboxyl Group | Esterification (with alcohols, diazomethane, etc.) | Esters | Protection of the acidic proton, increasing volatility for GC analysis, modification of solubility |

| Amidation (with amines using coupling agents) | Amides | Introduction of diverse functionalities, peptide synthesis applications | |

| Conversion to acyl chloride (with thionyl chloride, oxalyl chloride) | Acyl chloride | Activation for subsequent nucleophilic acyl substitution reactions |

These derivatization reactions allow for the tailored modification of this compound, facilitating its use in a wide array of research applications, from metabolic studies to the synthesis of complex organic molecules. The choice of derivatization agent and reaction conditions can be fine-tuned to achieve the desired structural and functional outcome. acs.orgrsc.org

Role and Applications of 3 2 Methoxyphenyl 2 Oxopropanoic Acid in Advanced Organic Synthesis

3-(2-Methoxyphenyl)-2-oxopropanoic Acid as a Versatile Synthetic Intermediate

The reactivity of this compound is dominated by its two key functional groups: the α-keto group and the carboxylic acid. This dual reactivity allows it to serve as a linchpin in the assembly of more elaborate chemical structures. It can participate in reactions typical of both ketones (e.g., reduction, amination, condensation) and carboxylic acids (e.g., esterification, amidation, decarboxylation), making it a highly adaptable component in multi-step synthetic sequences.

One of the most direct applications of α-keto acids is in the synthesis of α-amino acids. wikipedia.org The conversion of an α-keto acid to its corresponding α-amino acid is a fundamental transformation in both biological and chemical synthesis. wikipedia.orglibretexts.org The standard method for this conversion is reductive amination, where the ketone is first condensed with an amine source (like ammonia) to form an imine, which is then reduced to the amine.

For this compound, this process yields the unnatural amino acid 2-amino-3-(2-methoxyphenyl)propanoic acid. This derivative is of interest in medicinal chemistry and peptide science, where the incorporation of non-proteinogenic amino acids can lead to peptides with enhanced stability, modified conformational properties, or novel biological activities. nih.gov

Table 1: Synthesis of Amino Acid from α-Keto Acid Precursor

| Precursor Compound | Reaction Type | Product | Potential Applications |

| This compound | Reductive Amination | 2-Amino-3-(2-methoxyphenyl)propanoic acid | Peptide synthesis, Medicinal chemistry |

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. oaepublish.com The properties of MOFs are highly tunable based on the choice of the metal and the organic linker. nih.govcsic.es Organic ligands for MOF synthesis typically contain coordinating functional groups, most commonly carboxylates. google.comresearchgate.net

While specific examples incorporating this compound into MOFs are not widely documented, its structure makes it a plausible candidate for such applications. The carboxylic acid group can coordinate to metal centers to form the framework structure. The additional ketone functionality and the methoxyphenyl group could then project into the pores of the MOF, potentially influencing the framework's properties such as pore size, surface chemistry, and adsorption characteristics. The presence of these functional groups could also serve as sites for post-synthetic modification, allowing for the introduction of further chemical diversity into the material. nih.gov

Table 2: Potential Components for MOF Synthesis

| Component Type | Examples | Role in Framework |

| Metal Ions / Clusters | Zn²⁺, Cu²⁺, Zr⁴⁺, Ru²⁺/³⁺ | Structural nodes |

| Potential Organic Linker | This compound | Connects metal nodes |

| Common Organic Linkers | Terephthalic acid, Trimesic acid, 2-Amino-1,4-benzenedicarboxylic acid | Connects metal nodes |

Design and Development of Chiral Building Blocks from this compound Analogues

Chiral building blocks are essential for the asymmetric synthesis of pharmaceuticals and other biologically active molecules. The 2-oxo position of this compound is prochiral, meaning it can be converted into a chiral center. This makes it and its analogues valuable starting materials for producing enantiomerically pure compounds.

A primary strategy involves the asymmetric reduction of the ketone to yield a chiral α-hydroxy acid, 3-hydroxy-2-(2-methoxyphenyl)propanoic acid. This can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation. The resulting chiral α-hydroxy acids are themselves valuable synthetic intermediates.

Alternatively, kinetic resolution can be employed to separate racemic mixtures of this compound or its derivatives. mdpi.comnih.gov For instance, studies on the resolution of related structures like methoxyphenamine (B1676417) have shown that the 2-methoxyphenyl group is a key structural feature for achieving successful enantiomer separation on certain chiral stationary phases. nih.gov This indicates that chromatographic methods could be effective for resolving racemates of this compound derivatives. These enantiopure building blocks can then be used in the stereoselective synthesis of complex target molecules. researchgate.netresearchgate.net

Table 3: Chiral Building Blocks from this compound

| Starting Material | Synthetic Strategy | Chiral Product | Significance |

| This compound | Asymmetric Reduction | (R)- or (S)-2-Hydroxy-3-(2-methoxyphenyl)propanoic acid | Versatile chiral intermediate |

| Racemic this compound derivative | Kinetic Resolution | Enantiomerically pure acid/ester | Access to optically pure starting materials |

Catalytic Applications Involving this compound as a Ligand or Substrate

The structural features of this compound suggest its potential use in catalysis, primarily as a ligand for metal catalysts. The molecule possesses two potential coordination sites: the carboxylate group and the ketone oxygen. This allows it to act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center.

The formation of such metal complexes could be useful in homogeneous catalysis. The methoxyphenyl group provides steric bulk and electronic influence that can be tuned to control the reactivity and selectivity of the catalyst. For example, a chiral metal complex formed from an enantiomerically pure derivative of the acid could be used to catalyze asymmetric reactions. While this application is largely theoretical at present, the fundamental principles of coordination chemistry and ligand design support its feasibility. Schiff base metal complexes, which are structurally related, are widely researched for their catalytic activities in various bioorganic and bioinorganic fields. nih.gov

Strategic Utility in Retrosynthetic Analysis for Target Molecule Synthesis

Retrosynthetic analysis is a powerful technique used to plan the synthesis of complex organic molecules by working backward from the target structure to simpler, commercially available starting materials. wikipedia.orgias.ac.in In this context, this compound serves as an attractive and strategically valuable building block.

Its utility becomes apparent when a target molecule contains a 2-methoxyphenyl-ethyl fragment connected to a functional group. A key retrosynthetic disconnection could involve breaking a bond adjacent to this fragment, leading back to the α-keto acid as a logical precursor. For example, a complex heterocyclic or polyfunctional molecule could be disconnected via a transform that corresponds to a Pictet-Spengler, Friedel-Crafts, or condensation reaction in the forward synthetic direction. The presence of multiple functional handles on the acid allows for various synthetic routes to be designed from a single starting point, a key goal in developing efficient and flexible total synthesis strategies for natural products and their analogues. rsc.orgresearchgate.net

Biochemical Roles and Enzymatic Transformations Involving 3 2 Methoxyphenyl 2 Oxopropanoic Acid

Integration of 3-(2-Methoxyphenyl)-2-oxopropanoic Acid within Broader Metabolic Networks

This compound belongs to the class of organic compounds known as phenylpropanoic acids. Structurally, phenylpropanoic acids are characterized by a benzene ring attached to a propanoic acid moiety. iarc.fr In the case of this compound, the core structure is a phenyl group linked to a three-carbon chain terminating in a carboxylic acid, with a ketone group at the alpha-carbon (C2) and a methoxy (B1213986) group at the ortho-position (C2) of the phenyl ring.

Phenylpropanoic acid derivatives are significant in biochemistry, often arising from the metabolic breakdown of more complex molecules. For instance, 3-phenylpropanoic acid is recognized as a microbial gut metabolite derived from the metabolism of amino acids. iarc.fr The structural class also includes compounds like 3-(4-hydroxy-3-methoxyphenyl) propionic acid (HMPA), a metabolite produced by gut microbiota from plant-derived compounds, which has been shown to influence host metabolism. nih.gov The presence of the phenylpropanoic acid scaffold in this compound suggests its potential integration into metabolic pathways that process aromatic compounds, possibly as an intermediate in the catabolism of dietary constituents or xenobiotics.

This compound is an α-keto acid, also known as a 2-oxoacid. This class of compounds is defined by the presence of a ketone functional group adjacent to a carboxylic acid group. wikipedia.org Alpha-keto acids are of paramount importance in biology, serving as central intermediates in major metabolic pathways. wikipedia.orgresearchgate.net

The simplest α-keto acid, pyruvic acid (2-oxopropanoic acid), is a cornerstone of cellular metabolism. wikipedia.org It is the end product of glycolysis and acts as a critical node, linking carbohydrate metabolism to the citric acid cycle (Krebs cycle) through its conversion to acetyl-CoA. wikipedia.orgmetwarebio.com Pyruvate (B1213749) can also be converted into amino acids (like alanine via transamination), fatty acids, or be used in gluconeogenesis to synthesize glucose. wikipedia.orgmetwarebio.com

As a substituted phenylpyruvic acid, this compound shares the core α-keto acid structure with pyruvate. This structural similarity implies that it may be a substrate for enzymes that typically process α-keto acids. Key biochemical reactions involving α-keto acids include:

Transamination: The reversible transfer of an amino group, often from an amino acid, to an α-keto acid to form a new amino acid. This is a fundamental process in amino acid synthesis and degradation.

Oxidative Decarboxylation: The removal of the carboxyl group as CO2, a critical step in energy metabolism, exemplified by the conversion of pyruvate to acetyl-CoA by the pyruvate dehydrogenase complex. metwarebio.com

Reduction: The conversion of the keto group to a hydroxyl group, such as the reduction of pyruvate to lactate during anaerobic respiration.

Alpha-keto acids like this compound are often formed through the oxidative deamination of amino acids. wikipedia.org For example, 3-mercaptopyruvic acid is formed from the transamination or oxidative deamination of cysteine. nih.govresearchgate.net This suggests that this compound could potentially be an intermediate in the metabolism of aromatic amino acids or their synthetic analogues.

Enzymatic Conversions and Biotransformations of this compound and Analogues

The metabolism of α-keto acids, including substituted phenylpyruvic acids, is heavily reliant on redox reactions catalyzed by a wide array of oxidoreductases. nih.gov These enzymes facilitate the transfer of electrons, fundamentally altering the structure and properties of their substrates.

Oxidative Reactions: The formation of α-keto acids can occur via the oxidation of α-hydroxy acids or, more commonly, through the oxidative deamination of amino acids. nih.govresearchgate.net Enzymes such as L-amino acid oxidase catalyze the latter, converting an amino acid into its corresponding α-imino acid, which then hydrolyzes to the α-keto acid. nih.govresearchgate.net

Reductive Reactions: Conversely, the keto group of this compound is a target for reduction. Dehydrogenases and reductases, often utilizing cofactors like NADH or NADPH, can reduce the C2-keto group to a hydroxyl group, yielding 3-(2-methoxyphenyl)-2-hydroxypropanoic acid. This type of reaction is analogous to the conversion of pyruvate to lactate by lactate dehydrogenase. nih.govresearchgate.net The vast family of oxidoreductases, including cytochrome P450 enzymes and various dehydrogenases, are responsible for metabolizing xenobiotics and are capable of acting on a diverse range of substrates. nih.gov

The enzymatic reduction of the ketone in this compound is a classic example of a biocatalytic reaction proceeding via a hydride transfer mechanism. In these reactions, a hydride ion (H⁻), consisting of a proton and two electrons, is transferred from a donor molecule to an acceptor.

The most common hydride donors in biological systems are the reduced nicotinamide coenzymes, NADH and NADPH. During the reduction of an α-keto acid, the enzyme binds both the substrate and the NADH/NADPH cofactor in its active site. The reaction proceeds as follows:

The enzyme's active site positions the dihydronicotinamide ring of the cofactor in close proximity to the polarized carbonyl group of the α-keto acid substrate.

A hydride ion is transferred directly from the C4 position of the nicotinamide ring to the electrophilic carbonyl carbon of the substrate.

Simultaneously or subsequently, a proton is donated to the carbonyl oxygen, often from a nearby acidic amino acid residue in the enzyme's active site or from the solvent.

This concerted action results in the reduction of the ketone to a hydroxyl group and the oxidation of the cofactor (e.g., NADH to NAD⁺).

This stereospecific hydride transfer is a fundamental mechanism in biochemistry, underlying the function of countless dehydrogenases and reductases that participate in energy metabolism, biosynthesis, and detoxification pathways.

The efficiency and selectivity of an enzyme for a particular substrate are defined by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). The ratio kcat/Kₘ, known as the specificity constant, is a measure of an enzyme's catalytic efficiency and preference for competing substrates. nih.gov

Studies on analogues of this compound provide insight into how subtle structural changes can dramatically affect enzyme interactions. For example, the metabolic fate of 3-methoxy-4-hydroxyphenyl-pyruvate, an isomer of the target compound, was investigated in the context of dihydroxyphenylalanine (DOPA) metabolism. nih.gov This keto acid was found to be a competitive inhibitor of p-hydroxyphenylpyruvate hydroxylase, an enzyme involved in tyrosine metabolism. nih.gov This inhibitory action indicates that while the compound can bind to the enzyme's active site, its structure prevents the enzyme from catalyzing the subsequent reaction, thereby blocking the normal metabolic pathway. This finding highlights the specificity of metabolic enzymes and demonstrates how the positioning of the methoxy group on the phenyl ring is critical for substrate recognition and catalytic activity.

| Compound | Enzyme | Interaction Type | Metabolic Pathway Affected | Reference |

|---|---|---|---|---|

| 3-Methoxy-4-hydroxyphenyl-pyruvate | p-Hydroxyphenylpyruvate hydroxylase | Competitive Inhibitor | Tyrosine Metabolism | nih.gov |

This data underscores the principle of substrate specificity, where enzymes can distinguish between closely related molecules, a fundamental concept in understanding metabolic networks and designing targeted therapeutic agents. nih.gov

Role in Microbial Degradation Pathways of Aromatic Compounds

While specific microbial degradation pathways for this compound are not extensively documented, its structure, featuring a methoxylated aromatic ring and a propanoic acid side chain, suggests a plausible route of catabolism based on well-characterized microbial strategies for degrading similar aromatic compounds. The microbial breakdown of such molecules is a critical component of biogeochemical cycles, enabling the recycling of carbon from complex organic matter.

The degradation is anticipated to commence with the enzymatic modification of the methoxy group, a common initial step in the microbial metabolism of methoxylated aromatic compounds. This is typically followed by cleavage of the aromatic ring, leading to intermediates that can enter central metabolic pathways.

A probable pathway would involve the following key steps:

O-Demethylation: The initial transformation is likely the cleavage of the ether bond of the 2-methoxy group to yield a hydroxyl group. This reaction is catalyzed by O-demethylases , which are common in soil bacteria and fungi. This step is crucial as it activates the aromatic ring for subsequent enzymatic attack. The product of this reaction would be 3-(2-Hydroxyphenyl)-2-oxopropanoic acid.

Aromatic Ring Cleavage: The resulting dihydroxylated aromatic intermediate is then susceptible to ring cleavage by dioxygenases . These enzymes incorporate both atoms of molecular oxygen into the aromatic nucleus, leading to the formation of aliphatic products. The position of the hydroxyl groups dictates whether the ring undergoes ortho or meta cleavage, leading to different downstream metabolic intermediates.

Further Metabolism: The aliphatic products of ring cleavage are then further metabolized through various enzymatic reactions into intermediates of central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, where they can be used for energy production and biosynthesis.

The degradation of structurally related compounds provides insights into this proposed pathway. For instance, the catabolism of 3-phenylpropanoic acid in Escherichia coli is initiated by a dioxygenase that attacks the aromatic ring. mdpi.com Similarly, the degradation of various phenylpropanoids is a key process in the removal of these compounds in wastewater treatment plants.

Interactive Data Table: Plausible Intermediates in the Microbial Degradation of this compound

| Intermediate Compound Name | Chemical Formula | Plausible Generating Enzyme Type | Next Step in Pathway |

| 3-(2-Hydroxyphenyl)-2-oxopropanoic acid | C₉H₈O₄ | O-Demethylase | Aromatic Ring Cleavage |

| Catechol-2,3-dioxygenase product | C₉H₈O₆ | Dioxygenase (meta-cleavage) | Hydrolysis/Further Oxidation |

| Protocatechuate-3,4-dioxygenase product | C₉H₈O₆ | Dioxygenase (ortho-cleavage) | Isomerization/Lactonization |

| Tricarboxylic Acid (TCA) Cycle Intermediates | Various | Various | Central Metabolism |

Identification and Functional Characterization of Novel Enzymes Interacting with this compound

The identification and characterization of novel enzymes capable of transforming this compound are of significant interest for applications in bioremediation and biocatalysis. While enzymes specific to this compound have not been explicitly detailed in the literature, research on enzymes acting on structurally analogous substrates allows for the prediction of the types of novel enzymes that could be discovered.

Potential Novel Enzymes and Their Functional Characteristics:

Aryl-O-Demethylases: A novel O-demethylase with high specificity for the 2-methoxy position of this compound would be a key discovery. Such an enzyme would likely be a monooxygenase, potentially a cytochrome P450-dependent enzyme or a Rieske non-heme iron oxygenase. Functional characterization would involve determining its substrate specificity, kinetic parameters (Km and kcat), optimal pH and temperature, and cofactor requirements. The discovery of such an enzyme would be significant for the detoxification of methoxylated aromatic pollutants.

Aromatic Ring-Cleavage Dioxygenases: The identification of a dioxygenase that efficiently cleaves the aromatic ring of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid would be another area of novel enzyme discovery. These enzymes are typically multi-component systems. normalesup.orgnih.gov Characterization would focus on the mode of ring cleavage (ortho or meta), the range of hydroxylated aromatic substrates it can act upon, and its protein structure to understand the basis of its substrate specificity. nih.govnsf.gov

Side-Chain Modifying Enzymes: Novel enzymes that act on the 2-oxopropanoic acid side chain could also be identified. For example, a novel decarboxylase could convert it to 2-(2-methoxyphenyl)acetaldehyde, or a novel reductase could form 3-(2-methoxyphenyl)-2-hydroxypropanoic acid. Functional characterization of these enzymes would provide new tools for the biocatalytic synthesis of valuable chemicals.

The discovery and characterization of such novel enzymes would not only elucidate the microbial degradation pathway of this compound but also expand the toolbox of biocatalysts available for green chemistry applications.

Interactive Data Table: Potential Novel Enzymes and Their Research Focus

| Enzyme Class | Potential Substrate | Key Research Questions for Functional Characterization | Potential Applications |

| O-Demethylase | This compound | Substrate specificity, kinetic parameters, cofactor dependency, gene sequencing. | Bioremediation of methoxylated pollutants, detoxification. |

| Dioxygenase | 3-(2-Hydroxyphenyl)-2-oxopropanoic acid | Ring cleavage mechanism (ortho vs. meta), product identification, structural analysis. | Bioremediation, production of aliphatic compounds from aromatics. |

| Decarboxylase | This compound | Product identification, reaction mechanism, stereoselectivity. | Biocatalysis, synthesis of fine chemicals. |

| Reductase | This compound | Stereospecificity, cofactor requirements (NADH/NADPH), product analysis. | Chiral synthesis, production of specialty chemicals. |

Analytical Methodologies for the Research and Characterization of 3 2 Methoxyphenyl 2 Oxopropanoic Acid

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Researchscbt.com

Spectroscopic techniques are fundamental in determining the molecular structure of 3-(2-Methoxyphenyl)-2-oxopropanoic acid. These methods probe the interaction of the molecule with electromagnetic radiation, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides precise information about the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus.

For this compound, ¹H NMR would reveal characteristic signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂) protons adjacent to the aromatic ring, and the methoxy (B1213986) (-OCH₃) protons. The chemical shifts, integration values, and splitting patterns of these signals allow for the precise assignment of each proton in the molecule. Similarly, ¹³C NMR spectroscopy identifies all unique carbon atoms, including the carbonyl carbons of the keto and carboxylic acid groups, the aromatic carbons, the methylene carbon, and the methoxy carbon. The combination of ¹H and ¹³C NMR data provides definitive confirmation of the compound's covalent structure. Research on closely related structures confirms the utility of NMR in identifying specific functional groups and their positions within the molecule. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift tables and may vary based on solvent and experimental conditions.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | 10.0 - 13.0 (broad singlet) | 160 - 165 |

| Ketone (C=O) | - | 190 - 195 |

| Aromatic (C-H) | 6.8 - 7.4 (multiplets) | 110 - 130 |

| Aromatic (C-O & C-C) | - | 120 - 160 |

| Methylene (CH₂) | 3.8 - 4.2 (singlet) | 40 - 45 |

| Methoxy (OCH₃) | 3.7 - 3.9 (singlet) | 55 - 60 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysisscbt.com

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can precisely measure its molecular mass, which is theoretically 194.0579 g/mol for the molecular formula C₁₀H₁₀O₄. scbt.com This accurate mass measurement is crucial for confirming the molecular formula.

Furthermore, MS provides structural information through fragmentation analysis. When the molecule is ionized, it breaks apart into smaller, characteristic fragment ions. The pattern of these fragments, known as the mass spectrum, serves as a molecular fingerprint. For instance, analysis of the related compound 3-(4-Methoxyphenyl)-2-oxopropanoic acid shows key fragments corresponding to the loss of the carboxylic acid group and cleavage of the side chain, which helps in piecing together the molecular structure. nih.gov The fragmentation pattern for this compound would be expected to show similar losses, providing corroborating evidence for the proposed structure.

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value | Information Provided |

| Molecular Formula | C₁₀H₁₀O₄ | Elemental Composition |

| Molecular Weight | 194.18 g/mol | Molecular Identity |

| Exact Mass [M] | 194.0579 Da | High-accuracy confirmation of formula |

| Key Fragment Ion (m/z) | 149 | Loss of carboxyl group (-COOH) |

| Key Fragment Ion (m/z) | 121 | Fragment corresponding to the methoxybenzyl moiety |

Chromatographic Techniques for Separation, Identification, and Quantification in Researchscbt.com

Chromatographic methods are essential for separating this compound from impurities or other components in a mixture. These techniques are widely used for purity assessment and quantitative analysis in research settings.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. The technique separates compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase. A typical reversed-phase HPLC method would utilize a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. The compound is detected as it elutes from the column, often by UV-Vis spectroscopy, producing a chromatogram where the area of the peak corresponding to the compound is proportional to its concentration. Purity is determined by comparing the area of the main peak to the total area of all peaks. researchgate.net

For chiral molecules, specialized HPLC columns with a chiral stationary phase can be used to separate enantiomers, allowing for the determination of enantiomeric excess, a critical parameter in many chemical syntheses. The development of sensitive HPLC methods is crucial for the quantification of related acidic compounds in various samples. nih.gov

Table 3: Exemplar HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) in Metabolomics Research of Related Compounds

Hyphenated techniques that couple chromatography with mass spectrometry are powerful tools for identifying and quantifying compounds in complex biological matrices. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing polar and thermally labile compounds like this compound without the need for chemical modification. lcms.cz It is widely used in metabolomics to study the profiles of organic acids in biological systems.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though it often requires a derivatization step to convert the non-volatile carboxylic acid into a more volatile ester or silyl (B83357) ether, making it suitable for gas-phase analysis. jfda-online.com Both LC-MS and GC-MS offer high sensitivity and selectivity, enabling the detection of trace amounts of related compounds and their metabolites in research studies. unar.ac.idmdpi.com

Orthogonal Analytical Approaches for Comprehensive Characterization

For a thorough and reliable characterization of this compound, it is best practice to employ orthogonal analytical approaches. Orthogonal methods measure the same property using different underlying physical principles. fluidimaging.com This strategy provides independent confirmation of analytical results, significantly increasing confidence in the data. fluidimaging.com

For example, the identity of the compound can be confirmed by both NMR (based on nuclear magnetic properties) and MS (based on mass-to-charge ratio). biopharmaspec.com Similarly, purity can be assessed by HPLC (based on chromatographic separation) and supported by NMR, where the integration of signals from the compound versus impurities can give a quantitative purity measure. Combining spectroscopic and chromatographic techniques ensures a comprehensive characterization, covering identity, structure, purity, and quantity, which is a regulatory expectation in many fields. biopharmaspec.comnews-medical.net

Table 4: Orthogonal Methods for Comprehensive Analysis

| Attribute | Primary Method | Orthogonal/Confirmatory Method | Principle |

| Identity/Structure | NMR Spectroscopy | Mass Spectrometry (HRMS) | Confirms connectivity and chemical environment vs. mass and elemental formula. |

| Purity | HPLC-UV | Quantitative NMR (qNMR) | Chromatographic separation vs. nuclear signal integration. |

| Quantification | HPLC-UV | LC-MS | UV absorbance vs. mass-based detection for higher selectivity. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for producing 3-(2-Methoxyphenyl)-2-oxopropanoic acid with high purity?

- Answer : The compound can be synthesized via Friedel-Crafts acylation using 2-methoxybenzene derivatives and α-keto acid precursors. Key steps include:

- Catalytic acylation with Lewis acids (e.g., AlCl₃) under anhydrous conditions.

- Purification via recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to achieve >95% purity.

- Validation using melting point analysis and thin-layer chromatography (TLC) with UV/fluorescence detection .

Q. What spectroscopic techniques are critical for confirming the structural identity of this compound?

- Answer : A multi-modal approach is recommended:

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm) and carbonyl (δ ~170-175 ppm) groups.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., exact mass 208.0606 Da for C₁₀H₁₀O₄⁺).

- FT-IR : Identify α-keto carbonyl stretches (~1700 cm⁻¹) and aromatic C-O-C bonds (~1250 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Answer :

- Conduct accelerated stability studies at 40°C/75% relative humidity (ICH guidelines).

- Monitor degradation via HPLC-UV (C18 column, λ = 254 nm) to detect isomerization byproducts (e.g., enol tautomers).

- Store in amber vials at -20°C under inert gas (N₂/Ar) to minimize oxidation .

Advanced Research Questions

Q. What strategies mitigate isomerization artifacts in enzymatic assays involving this compound?

- Answer :

- Use BacB-like isomerases (if applicable) to control equilibrium between keto and enol forms .

- Optimize assay pH (6.5-7.5) and include radical scavengers (e.g., ascorbic acid) to suppress non-enzymatic tautomerization.

- Validate results with isotopically labeled analogs (e.g., ¹³C-2-oxo) tracked via LC-MS/MS .

Q. How can structural analogs of this compound be distinguished in complex biological matrices?

- Answer :

- Employ tandem mass spectrometry (MS/MS) : Compare fragmentation patterns (e.g., loss of CO₂ vs. methoxy groups).

- Leverage derivatization (e.g., silylation for GC-MS) to enhance volatility and detect hydroxylated analogs.

- Cross-reference with synthetic standards (e.g., 3-(4-hydroxyphenyl)-2-oxopropanoic acid) .

Q. What experimental designs resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

- Answer :

- Dose-response profiling : Test across a wide concentration range (nM to mM) to identify biphasic effects.

- Use cell-free systems (e.g., DPPH/ABTS assays) to isolate redox activity from cellular metabolic interference.

- Validate in genetically modified models (e.g., ROS-sensitive yeast strains) to confirm mechanism .

Q. How can computational methods predict the compound’s interaction with enzymatic targets (e.g., decarboxylases)?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.